

# Vitex trifolia secondary metabolites

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## Compound of Interest

Compound Name: Vitexilactone

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An In-depth Technical Guide to the Secondary Metabolites of Vitex trifolia

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Vitex trifolia L., a member of the Lamiaceae family, is a versatile medicinal shrub with a rich history in traditional medicine across Asia and Africa.[1] Various parts of the plant, including its leaves, fruits, and roots, are utilized for their therapeutic properties against a wide range of ailments, such as inflammation, pain, respiratory disorders, and cancer.[2][3] Modern phytochemical investigations have revealed a diverse array of secondary metabolites, with terpenoids and flavonoids being the most prominent bioactive constituents.[1] This technical guide provides a comprehensive overview of the key secondary metabolites isolated from Vitex trifolia, their quantitative analysis, detailed experimental protocols for their study, and an exploration of their mechanisms of action through various signaling pathways.

## Major Classes of Secondary Metabolites

Over 180 secondary metabolites have been identified from various parts of V. trifolia. The primary classes include:

- **Terpenoids:** This is the most significant class, encompassing monoterpenes, sesquiterpenes, diterpenes (predominantly labdane-type), and triterpenes.[1]
- **Flavonoids:** A diverse group of polyphenolic compounds, including casticin (vitexicarpin), artemetin, penduletin, and luteolin, which are major contributors to the plant's biological

activities.<sup>[4]</sup>

- Lignans: Phenylpropanoid dimers with various reported biological effects.
- Phytosterols: Including  $\beta$ -sitosterol, campesterol, and stigmasterol.<sup>[4]</sup>
- Iridoids: A class of monoterpenoids.
- Essential Oils: A complex mixture of volatile compounds, primarily monoterpenes and sesquiterpenes.

## Quantitative Data on Secondary Metabolites and Bioactivities

The following tables summarize the quantitative data on the phytochemical content and biological activities of *Vitex trifolia* extracts and isolated compounds.

Table 1: Phytochemical Content of *Vitex trifolia* Extracts

Plant Part	Extraction Solvent/Method	Compound Class	Concentration/Content	Reference(s)
Leaves	Ethanol	Total Phenolics	77.20 mg GAE/g dry extract	[2]
Leaves	Ethanol	Total Flavonoids	57.41 mg QE/g dry extract	[2]
Leaves	75% Ethanol	Total Phenolics	94.69 ± 4.75 mg GAE/g DW	[5]
Leaves	75% Ethanol	Total Flavonoids	30.76 ± 2.85 mg QE/g DW	[5]
Leaves	Hydro-alcoholic	Total Phenolics	136.94 ± 4.02 mg GAE/g dried extract	[6]
Leaves	Essential Oil (Hydro-distillation)	Eucalyptol	16.35% of total peak area	[2]
Leaves	Essential Oil (Hydro-distillation)	Sabinene	9.44% of total peak area	[2]
Leaves	Essential Oil (Hydro-distillation)	β-caryophyllene	8.91% of total peak area	[2]

Table 2: Biological Activities (IC50/ED50/LC50 Values) of Vitex trifolia Extracts and Isolated Compounds

Activity	Compound/Extract	Test System/Cell Line	IC50/ED50/LC50	Reference(s)
Antioxidant	Ethanol Extract	DPPH scavenging	40.0 - 226.7 $\mu$ g/mL	[2]
Antioxidant	Ethyl Acetate Extract (Leaves)	DPPH scavenging	11.16 $\pm$ 0.21 $\mu$ g/mL	[7]
Anti-inflammatory	Ethanol Extract (Leaves)	Carrageenan-induced paw edema in rats	ED50: 1428.8 mg/kg BW	[8]
Anti-inflammatory	Casticin	Inhibition of TNF- $\alpha$ in U937 macrophages	IC50: 7.1 $\pm$ 0.3 $\mu$ g/mL	[9]
Anti-inflammatory	Artemetin	Inhibition of IL-1 $\beta$ in U937 macrophages	IC50: 65.5 $\pm$ 7.4 $\mu$ g/mL	[9]
Cytotoxicity	Dichloromethane Extract (Leaves)	SQC-1 UISO cells	ED50: 2.2 mg/mL	[2]
Cytotoxicity	Dichloromethane Extract (Leaves)	OVCAR-5 cells	ED50: 2.9 mg/mL	[2]
Cytotoxicity	Dichloromethane Extract (Leaves)	HCT-15 COLADCAR cells	ED50: 1 mg/mL	[2]
Cytotoxicity	Dichloromethane Extract (Leaves)	KB cells	ED50: 1.9 mg/mL	[2]
Cytotoxicity	Vitepyrrolid A	CNE1 (human nasopharyngeal carcinoma) cells	IC50: 8.7 $\mu$ M	[2]
Cytotoxicity	Rotundifuran	HeLa and SiHa (cervical cancer) cells	IC50 < 10 $\mu$ M	[10]

Cytotoxicity	Vitexicarpin	PC-3 (prostate cancer) cells	IC50: ~28.8 $\mu$ M	<a href="#">[11]</a>
Larvicidal	Fatty Acid Methyl Ester Extract	Culex quinquefasciatus larvae	LC50: 9.25 ppm	<a href="#">[2]</a>

## Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of Vitex trifolia secondary metabolites.

### Extraction of Secondary Metabolites from Vitex trifolia Leaves

This protocol describes a general procedure for the extraction and fractionation of secondary metabolites from V. trifolia leaves.[\[5\]](#)

Materials:

- Air-dried and powdered leaves of Vitex trifolia
- Ethanol (95% or absolute)
- Petroleum ether
- Ethyl acetate
- n-butanol
- Distilled water
- Rotary evaporator
- Separatory funnel

Procedure:

- Macerate the air-dried powdered leaves (e.g., 800 g) with ethanol (e.g., 5 x 3 L) at room temperature for 24-48 hours with occasional shaking.
- Filter the extract and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.
- Suspend the dry ethanol extract (e.g., 60 g) in distilled water (e.g., 400 mL).
- Perform liquid-liquid partitioning successively with petroleum ether (e.g., 3 x 250 mL), ethyl acetate (e.g., 3 x 250 mL), and n-butanol (e.g., 3 x 150 mL) using a separatory funnel.
- Collect each fraction separately and concentrate them to dryness using a rotary evaporator.
- Store the dried fractions at 4°C for further analysis.

## Quantification of Total Flavonoid Content

This protocol is based on the aluminum chloride colorimetric method.[\[12\]](#)

Materials:

- Plant extract
- Methanol
- 5% Sodium nitrite ( $\text{NaNO}_2$ ) solution
- 10% Aluminum chloride ( $\text{AlCl}_3$ ) solution
- 1 M Sodium hydroxide ( $\text{NaOH}$ )
- Distilled water
- Quercetin (standard)
- UV-Vis spectrophotometer

Procedure:

- Prepare a stock solution of the plant extract (e.g., 1 mg/mL in methanol).
- In a test tube, mix 1 mL of the extract solution with 0.3 mL of 5% NaNO<sub>2</sub>.
- After 5 minutes, add 0.6 mL of 10% AlCl<sub>3</sub> solution.
- After another 6 minutes, add 2 mL of 1 M NaOH and 2.1 mL of distilled water.
- Mix the solution thoroughly and measure the absorbance at 510 nm against a blank.
- Prepare a standard curve using quercetin at different concentrations.
- Express the total flavonoid content as quercetin equivalents (mg QE/g of extract).

## DPPH Radical Scavenging Assay (Antioxidant Activity)

This protocol outlines the procedure for determining the free radical scavenging activity of the extracts.<sup>[6]</sup>

Materials:

- Plant extract
- 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (e.g., 0.1 mM in methanol)
- Methanol
- Ascorbic acid (standard)
- UV-Vis spectrophotometer

Procedure:

- Prepare different concentrations of the plant extract in methanol.
- Add 1 mL of the extract solution to 2 mL of the DPPH solution.
- Shake the mixture and incubate in the dark at room temperature for 30 minutes.

- Measure the absorbance at 517 nm.
- Methanol is used as a blank, and a mixture of 1 mL methanol and 2 mL DPPH solution is used as the control.
- Calculate the percentage of scavenging activity using the formula: % Scavenging =  $[(\text{Absorbance of control} - \text{Absorbance of sample}) / \text{Absorbance of control}] \times 100$
- Determine the IC<sub>50</sub> value, which is the concentration of the extract required to scavenge 50% of the DPPH radicals.

## MTT Assay for Cytotoxicity

This protocol describes the MTT assay to evaluate the cytotoxic effects of *V. trifolia* extracts or compounds on cancer cell lines.[\[1\]](#)[\[13\]](#)

Materials:

- Cancer cell line (e.g., MCF-7, HeLa)
- Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
- Phosphate-buffered saline (PBS)
- Plant extract or compound dissolved in DMSO
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO) or solubilization solution (e.g., 10% SDS in 0.01 N HCl)
- 96-well microplate
- Microplate reader

Procedure:

- Seed the cells in a 96-well plate at a density of approximately 3,000 cells/well and incubate for 24 hours.



- Treat the cells with various concentrations of the plant extract or compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
- After incubation, add 20  $\mu$ L of MTT solution to each well and incubate for 2-4 hours at 37°C.
- Remove the medium and add 100  $\mu$ L of DMSO or solubilization solution to dissolve the formazan crystals.
- Read the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability and determine the IC<sub>50</sub> value.

## Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity)

This in vivo protocol is used to assess the anti-inflammatory potential of *V. trifolia* extracts.<sup>[8]</sup>  
<sup>[14]</sup>

### Materials:

- Wistar albino rats
- Vitex trifolia extract
- Carrageenan (1% suspension in saline)
- Standard anti-inflammatory drug (e.g., Indomethacin or Ibuprofen)
- Plethysmometer

### Procedure:

- Divide the rats into groups (control, standard, and test groups with different doses of the extract).
- Administer the vehicle (control), standard drug, or plant extract orally or intraperitoneally.

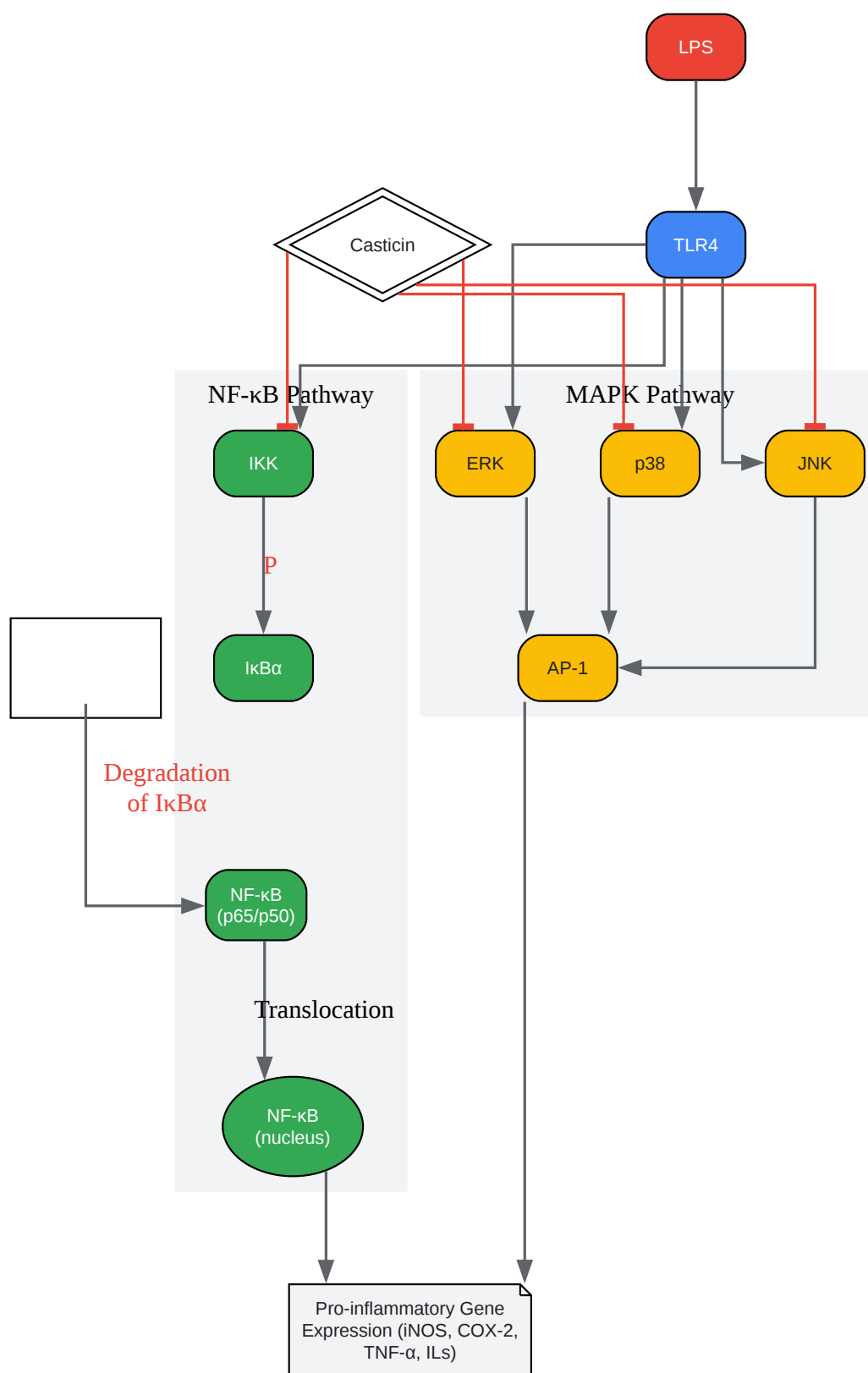
- After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.
- Measure the paw volume using a plethysmometer at different time intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
- Calculate the percentage of inhibition of edema for each group compared to the control group.
- Determine the ED<sub>50</sub> value, the dose that causes a 50% reduction in edema.

## Signaling Pathways and Mechanisms of Action

Several secondary metabolites from *Vitex trifolia* exert their biological effects by modulating key signaling pathways involved in inflammation, cell proliferation, and apoptosis.

### Casticin (Vitexicarpin): Inhibition of NF- $\kappa$ B and MAPK Signaling Pathways

Casticin, a prominent flavonoid in *V. trifolia*, demonstrates potent anti-inflammatory and anticancer activities by inhibiting the NF- $\kappa$ B and MAPK signaling pathways.<sup>[9]</sup> In response to inflammatory stimuli like lipopolysaccharide (LPS), casticin prevents the phosphorylation and subsequent degradation of I $\kappa$ B $\alpha$ . This action sequesters the NF- $\kappa$ B (p65/p50) dimer in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes such as iNOS, COX-2, TNF- $\alpha$ , and various interleukins.<sup>[9]</sup> Furthermore, casticin has been shown to suppress the phosphorylation of key kinases in the MAPK pathway, including ERK, JNK, and p38, which are also crucial for the expression of inflammatory mediators.<sup>[9]</sup>

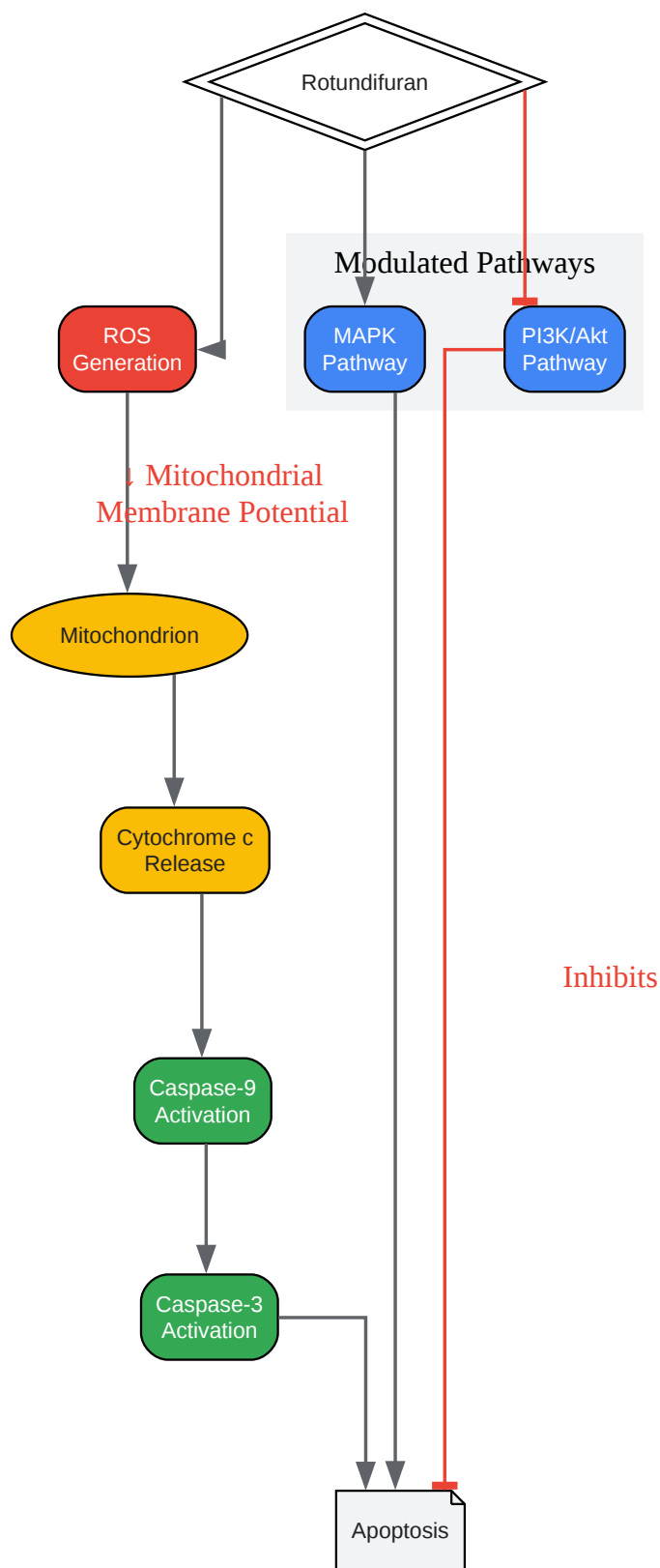


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Caption: Casticin inhibits inflammation by blocking the NF-κB and MAPK signaling pathways.

## Rotundifuran: Induction of Apoptosis via ROS-Mediated Mitochondrial Pathway

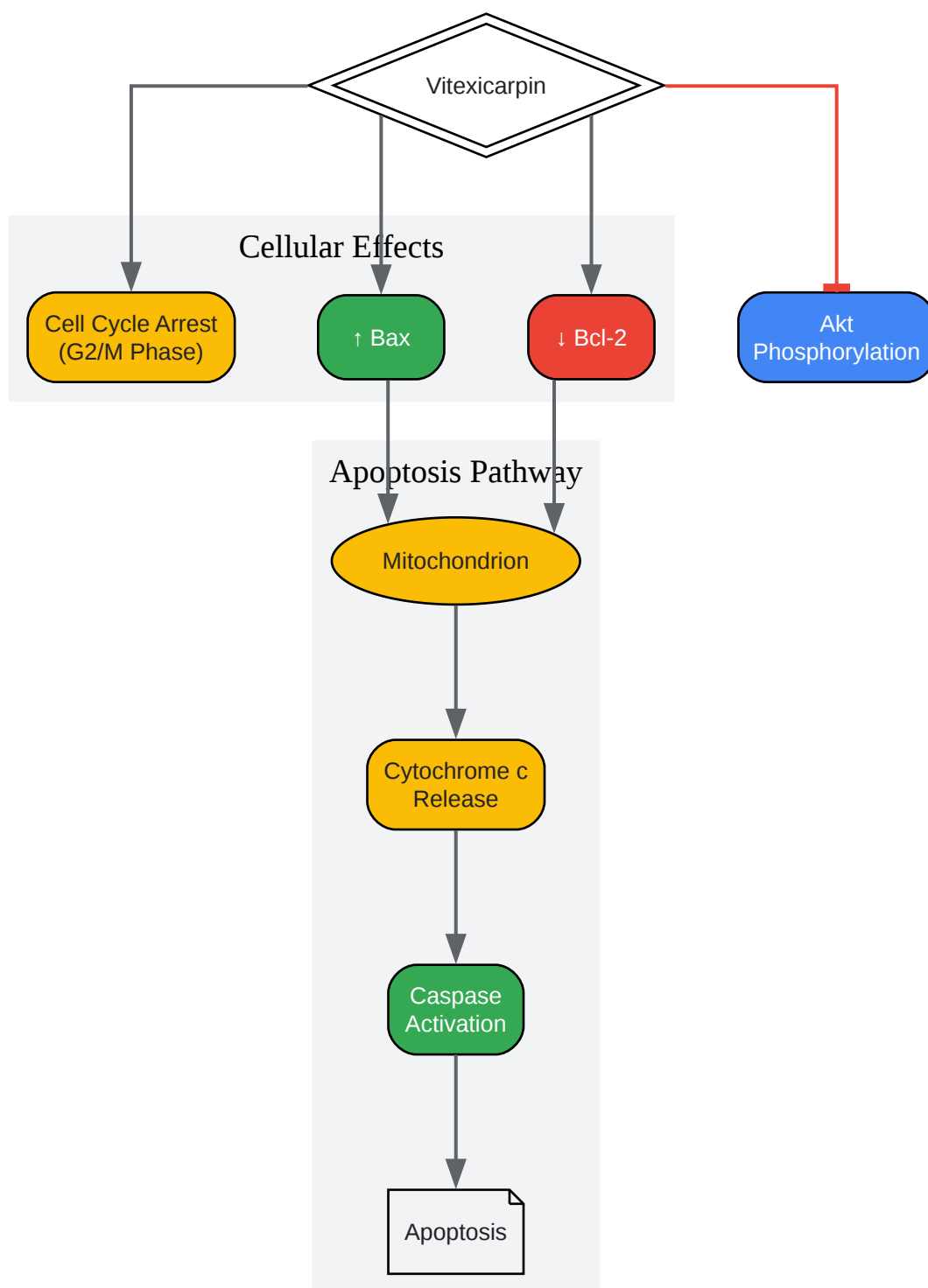
Rotundifuran, a labdane-type diterpene, exhibits significant anticancer activity by inducing apoptosis in cancer cells. Its mechanism involves the generation of reactive oxygen species (ROS), which triggers the mitochondrial-dependent apoptotic pathway.<sup>[10]</sup> Rotundifuran-induced ROS production leads to a decrease in the mitochondrial membrane potential, facilitating the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death. This process is also associated with the modulation of the MAPK and PI3K/Akt signaling pathways, which are critical regulators of cell survival and apoptosis.<sup>[10]</sup>

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Caption: Rotundifuran induces apoptosis through ROS and modulation of MAPK/PI3K-Akt pathways.

## Vitexicarpin: Anti-proliferative and Pro-apoptotic Effects

Vitexicarpin, another key flavonoid, demonstrates anti-proliferative and pro-apoptotic effects in various cancer cell lines. Its mechanism of action involves the induction of cell cycle arrest, typically at the G2/M phase.<sup>[9][11]</sup> This is accompanied by the modulation of cell cycle regulatory proteins. Furthermore, vitexicarpin triggers the intrinsic pathway of apoptosis by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.<sup>[9]</sup> This shift leads to the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.<sup>[9]</sup> Some studies also suggest that vitexicarpin can inhibit the phosphorylation of Akt, a key survival kinase in the PI3K/Akt pathway.<sup>[2]</sup>



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Caption: Vitexicarpin induces cell cycle arrest and apoptosis via the mitochondrial pathway.

## Conclusion

Vitex trifolia is a rich source of diverse secondary metabolites with significant therapeutic potential. The flavonoids and terpenoids, in particular, have demonstrated promising anti-inflammatory, antioxidant, and anticancer activities. This guide has provided a comprehensive overview of the quantitative aspects of these compounds, detailed experimental protocols for their investigation, and insights into their molecular mechanisms of action. The modulation of key signaling pathways such as NF- $\kappa$ B, MAPK, and PI3K/Akt by compounds like casticin, rotundifuran, and vitexicarpin underscores the potential of V. trifolia as a source for the development of novel pharmaceuticals. Further research, including clinical trials, is warranted to fully elucidate the therapeutic applications of these natural products.

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## References

- 1. sysrevpharm.org [sysrevpharm.org]
- 2. Vitexicarpin Acts as a Novel Angiogenesis Inhibitor and Its Target Network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ir.uitm.edu.my [ir.uitm.edu.my]
- 5. In silico and in vitro studies on the anti-cancer activity of artemetin, vitexicarpin and penduletin compounds from Vitex negundo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Rotundifuran Induces Ferroptotic Cell Death and Mitochondria Permeability Transition in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. njppp.com [njppp.com]
- 9. Vitexicarpin Induces Apoptosis in Human Prostate Carcinoma PC-3 Cells through G2/M Phase Arrest -Asian Pacific Journal of Cancer Prevention | Korea Science [koreascience.kr]
- 10. researchgate.net [researchgate.net]
- 11. Vitexicarpin Induces Apoptosis in Human Prostate Carcinoma PC-3 Cells through G2/M Phase Arrest [journal.waocp.org]



- 12. Assessment of Anticarcinogenic Potential of Vitex trifolia and Triticum aestivum Linn by In Vitro Rat Liver Microsomal Degranulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jsirjournal.com [jsirjournal.com]
- 14. oaji.net [oaji.net]
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